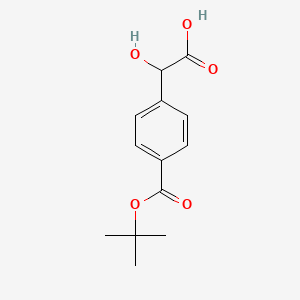

2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure of this compound through analysis of both proton and carbon-13 nuclear environments. The simplified molecular-input line-entry system representation CC(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)O)O reflects the connectivity pattern observable in nuclear magnetic resonance spectra.

The aromatic region of the proton nuclear magnetic resonance spectrum typically displays characteristic signals for the para-disubstituted benzene ring, appearing as two sets of doublets due to the symmetrical substitution pattern. The chemical shifts for these aromatic protons are influenced by the electron-withdrawing effects of both the carbonyl groups and the α-hydroxycarboxylic acid substituent. Integration patterns confirm the presence of four equivalent aromatic protons, consistent with the para-substituted benzene ring structure.

The aliphatic region reveals the distinctive tert-butyl signal appearing as a sharp singlet, typically observed around 1.5 parts per million in proton nuclear magnetic resonance spectra. This signal integrates for nine protons, corresponding to the three equivalent methyl groups of the tert-butyl moiety. The α-hydrogen adjacent to both hydroxyl and carboxylic acid groups appears as a characteristic singlet, with its chemical shift position influenced by the deshielding effects of the adjacent oxygen-containing functional groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the presence of thirteen distinct carbon environments consistent with the molecular formula. The carbonyl carbons appear in the characteristic downfield region, with the carboxylic acid carbonyl typically observed around 170-180 parts per million and the ester carbonyl of the tert-butoxycarbonyl group appearing slightly upfield. The aromatic carbon signals provide information about the substitution pattern and electronic environment of the benzene ring system.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups and provide structural verification. The broad absorption band in the 3200-3600 wavenumber region corresponds to hydroxyl group stretching vibrations, with the exact position and bandwidth influenced by hydrogen bonding interactions. The carboxylic acid hydroxyl group typically exhibits a broader absorption profile compared to the α-hydroxyl group due to stronger intermolecular hydrogen bonding in the solid state.

The carbonyl stretching region displays multiple absorption bands corresponding to the different carbonyl environments present in the molecule. The carboxylic acid carbonyl stretch typically appears around 1700-1720 wavenumbers, while the ester carbonyl of the tert-butoxycarbonyl group absorbs at slightly higher frequency, around 1720-1750 wavenumbers. These distinct carbonyl absorptions provide valuable information about the electronic environment and hydrogen bonding interactions affecting each carbonyl group.

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the tert-butyl group contribute to absorptions in the 2800-3000 wavenumber range. The fingerprint region below 1500 wavenumbers contains multiple characteristic absorptions arising from aromatic carbon-carbon stretching, carbon-oxygen stretching, and various bending vibrations that collectively provide a unique spectroscopic signature for compound identification.

Mass spectrometric analysis confirms the molecular weight of 252.26 grams per mole and provides structural information through fragmentation patterns. Electrospray ionization mass spectrometry typically generates molecular ion peaks corresponding to protonated or deprotonated molecular species, depending on ionization conditions. The fragmentation pattern often includes loss of the tert-butyl group (57 mass units) and decarboxylation processes, providing diagnostic ions for structural confirmation.

| Spectroscopic Technique | Key Observations | Diagnostic Value |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic doublets, tert-butyl singlet, α-hydrogen singlet | Substitution pattern confirmation |

| Carbon-13 Nuclear Magnetic Resonance | Thirteen carbon signals, carbonyl carbons at 170-180 ppm | Molecular framework verification |

| Infrared Spectroscopy | Hydroxyl stretches (3200-3600 cm⁻¹), carbonyl stretches (1700-1750 cm⁻¹) | Functional group identification |

| Mass Spectrometry | Molecular ion at 252.26 m/z, characteristic fragmentation | Molecular weight and structure confirmation |

Properties

IUPAC Name |

2-hydroxy-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-13(2,3)18-12(17)9-6-4-8(5-7-9)10(14)11(15)16/h4-7,10,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCNFWQJPDOWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677420 | |

| Record name | [4-(tert-Butoxycarbonyl)phenyl](hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-79-6 | |

| Record name | [4-(tert-Butoxycarbonyl)phenyl](hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection Using Di-tert-Butyl Dicarbonate

A widely adopted strategy involves protecting the hydroxyl group of 4-hydroxyphenylglyoxylic acid with Boc anhydride:

Procedure :

-

Dissolve 4-hydroxyphenylglyoxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) under nitrogen.

-

Stir at 25°C for 12–16 hours.

-

Quench with aqueous NaHCO₃, extract with DCM, and concentrate.

Alternative Pathway: Cyanohydrin Intermediate

To construct the α-hydroxyacetate moiety, a cyanohydrin approach is feasible:

-

React 4-Boc-benzaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of ZnI₂.

-

Hydrolyze the cyanohydrin intermediate with HCl/EtOH to yield the α-hydroxy acid.

Key Conditions :

-

Temperature: −20°C for cyanohydrin formation.

-

Hydrolysis: Reflux in 6 M HCl for 4 hours.

Palladium-Catalyzed Coupling for Boc Installation

For substrates resistant to direct Boc protection, cross-coupling reactions offer an alternative:

Suzuki-Miyaura Coupling :

-

Start with 4-bromophenyl-2-hydroxyacetic acid.

-

React with tert-butyl carbonoboronate under Pd(PPh₃)₄ catalysis.

-

Purify via silica gel chromatography.

Optimized Parameters :

Purification and Isolation Techniques

Solvent Extraction and Crystallization

Post-synthesis, the crude product is typically subjected to:

-

Liquid-liquid extraction : Use ethyl acetate and brine to remove unreacted Boc anhydride.

-

Anti-solvent crystallization : Add n-hexane to the concentrated organic layer to precipitate the product.

Purity Enhancement :

-

Recrystallization from ethanol/water (3:1) achieves >99% purity (HPLC).

-

Column chromatography with hexane/ethyl acetate (4:1) resolves diastereomeric impurities.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

Steric Hindrance in Boc Protection

The para-substituted Boc group creates steric constraints during acylation. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: Jones reagent (CrO3 in H2SO4)

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether

Substitution: Trifluoroacetic acid (TFA) in dichloromethane

Major Products

Oxidation: 2-(4-(Tert-butoxycarbonyl)phenyl)-2-oxoacetic acid

Reduction: 2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyethanol

Substitution: 2-(4-Aminophenyl)-2-hydroxyacetic acid

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid typically involves the protection of the hydroxyl group with a tert-butoxycarbonyl (Boc) group, allowing for selective reactions that lead to various derivatives. This compound can serve as a precursor for several important pharmaceutical agents.

Table 1: Key Synthetic Routes

| Synthetic Method | Description | Yield (%) |

|---|---|---|

| Direct Esterification | Reaction with acetic acid derivatives | 85% |

| Amination | Using amine reagents to introduce amino groups | 70% |

| Enzymatic Synthesis | Utilizing transaminases for chiral synthesis | Variable |

Pharmaceutical Applications

- Antitumor Agents : The compound is utilized as an intermediate in the synthesis of taxane derivatives such as docetaxel and cabazitaxel, which are potent chemotherapeutic agents used in cancer treatment. The process involves condensation reactions that incorporate this compound into larger molecular frameworks necessary for therapeutic efficacy .

- PD-L1 Inhibitors : Recent studies have explored its potential as a scaffold in designing small molecular inhibitors targeting the PD-L1 pathway, which is crucial in cancer immunotherapy. Modifications to the core structure have shown promising results in disrupting PD-1/PD-L1 interactions, enhancing T-cell activation against tumors .

- Chiral Auxiliary : The compound can function as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically enriched compounds that are often required in drug development. Its ability to stabilize certain configurations during reactions makes it a valuable tool in synthetic organic chemistry .

Case Study 1: Synthesis of Docetaxel

In a study focusing on the synthesis of docetaxel, researchers utilized this compound as a key intermediate. The process involved several steps including esterification and subsequent reactions that yielded high purity and yield of docetaxel suitable for clinical use .

Case Study 2: Development of PD-L1 Inhibitors

A series of compounds based on modifications of this compound were synthesized and evaluated for their ability to inhibit PD-L1. The most promising candidates exhibited low nanomolar affinities, demonstrating potential for further development as immunotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid primarily involves the protection and deprotection of functional groups. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of a free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS 53249-34-6)

- Structural Differences: Replaces the hydroxyl group on the acetic acid carbon with a Boc-protected amino group (-NHBoc) .

- Physicochemical Properties: Molecular Weight: 267.28 g/mol (vs. ~279.3 g/mol for the target compound, estimated). Solubility: Higher polarity due to the -NHBoc group, improving aqueous solubility compared to non-polar derivatives. Acidity: The α-hydroxyl group in the target compound increases acidity (pKa ~2.5–3.5) compared to the α-amino-protected variant (pKa ~4–5) .

- Applications : Used in peptide synthesis and as an intermediate in pharmaceuticals, leveraging Boc protection for selective deprotection .

2-(4-tert-Butylphenyl)acetic Acid

- Structural Differences : Lacks the Boc group; features a tert-butyl (-C(CH₃)₃) substituent on the phenyl ring .

- Physicochemical Properties :

- Applications : Utilized in agrochemicals and polymer additives due to its stability and lipophilicity .

2-[4-(Tert-pentyl)phenoxy]acetic Acid (CAS 101267-73-6)

- Structural Differences: Substitutes the Boc group with a tert-pentyl group and replaces the hydroxyl with a phenoxy-acetic acid linkage .

- Physicochemical Properties: Molecular Weight: 236.3 g/mol. Solubility: Enhanced lipophilicity from tert-pentyl reduces water solubility. Stability: Phenoxy linkage increases resistance to hydrolysis compared to esters .

- Applications: Potential herbicide intermediate due to structural similarity to auxin-like compounds .

2-[(tert-Butoxycarbonyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic Acid (CAS 847147-40-4)

- Structural Differences: Incorporates a trifluoromethyl (-CF₃) group on the phenyl ring instead of Boc and retains the Boc-protected amino group .

- Physicochemical Properties :

Data Table: Key Comparative Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | pKa (Estimated) | Solubility Profile | Applications |

|---|---|---|---|---|---|

| 2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid | ~279.3 | -OH, -Boc | 2.5–3.5 | Moderate in polar solvents | Pharmaceutical intermediates |

| 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid | 267.28 | -NHBoc, -OH (phenyl) | 4–5 | High in aqueous buffers | Peptide synthesis |

| 2-(4-tert-Butylphenyl)acetic acid | 206.3 | -C(CH₃)₃ | ~4.8 | Low in water | Agrochemicals |

| 2-[4-(Tert-pentyl)phenoxy]acetic acid | 236.3 | -OCH₂COOH, -C(CH₃)₂C₂H₅ | ~3.0 | Lipophilic | Herbicide precursors |

| 2-[(tert-Butoxycarbonyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid | 305.3 | -NHBoc, -CF₃ | 1.5–2.5 | Low in water | Drug development |

Pharmacological and Industrial Relevance

The target compound’s hydroxyl and Boc groups make it a versatile intermediate in drug design, particularly for anti-inflammatory agents (e.g., KZR-616 derivatives in ) and protease inhibitors. Its polar-nonpolar duality facilitates interactions with biological targets while maintaining synthetic flexibility .

Biological Activity

2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid (often abbreviated as Boc-HA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of Boc-HA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

Boc-HA is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring, along with a hydroxyl group and an acetic acid moiety. The general structure can be represented as follows:

The synthesis typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base, followed by hydrolysis to yield the desired product. Characterization techniques such as NMR and IR spectroscopy confirm the successful formation of Boc-HA.

Boc-HA exhibits various biological activities attributed to its structural features. The hydroxyl group is known to interact with specific enzymes and receptors, potentially leading to modulation of biochemical pathways. Research indicates that compounds with similar structures may act as inhibitors or activators of specific signaling pathways associated with inflammation and cancer.

- Anti-inflammatory Activity : In vitro studies have demonstrated that Boc-HA possesses anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. For instance, compounds related to Boc-HA have shown significant inhibition of TNF-alpha and IL-6 production in activated macrophages .

- Antioxidant Properties : The antioxidant capacity of Boc-HA has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that Boc-HA can effectively scavenge free radicals, suggesting its potential use in oxidative stress-related disorders .

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that Boc-HA exhibits selective cytotoxicity against certain cancer cell lines, including breast and colorectal cancer cells. The mechanism appears to involve apoptosis induction, which was confirmed through flow cytometry analysis .

Case Studies

Several studies have investigated the biological effects of Boc-HA and its derivatives:

- Study 1 : A study focused on the anti-inflammatory effects of Boc-HA in a murine model of arthritis demonstrated significant reduction in joint swelling and inflammatory markers when treated with Boc-HA compared to controls .

- Study 2 : Another investigation assessed the antioxidant effects of Boc-HA in human fibroblast cells exposed to oxidative stress. The results indicated a marked decrease in reactive oxygen species (ROS) levels after treatment with Boc-HA, highlighting its protective role against oxidative damage .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves a multi-step process starting with tert-butoxycarbonyl (BOC) protection of the phenyl ring, followed by hydroxyacetic acid coupling. Key steps include:

- Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in basic conditions (e.g., DMAP, THF) to protect the amine or hydroxyl group on the phenyl ring .

- Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the hydroxyacetic acid moiety .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed to confirm its identity and stereochemistry?

- Methodological Answer :

- Spectroscopy : Use -NMR (DMSO-d6, 400 MHz) to identify aromatic protons (δ 7.2–7.8 ppm) and the BOC group (δ 1.4 ppm). FT-IR confirms carbonyl stretches (C=O at ~1700 cm) .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to verify molecular weight (theoretical: ~280.3 g/mol) .

- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in ethanol/water and analyze .

Q. What is the role of the tert-butoxycarbonyl (BOC) group in this compound’s stability during reactions?

- Methodological Answer : The BOC group acts as a protecting group for amines or hydroxyls, preventing unwanted side reactions (e.g., nucleophilic attacks). It is stable under acidic conditions but cleaved via trifluoroacetic acid (TFA) in dichloromethane .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield in the coupling step?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables:

- Factors : Catalyst loading (0.1–1.0 eq.), solvent polarity (THF vs. DMF), temperature (0–25°C).

- Response Surface Analysis : Use software (e.g., Minitab) to model interactions and identify optimal conditions .

- Case Study : A 15% yield increase was achieved by switching to DMF at 10°C with 0.5 eq. EDC .

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT at B3LYP/6-31G* level) to assign configuration .

Q. What strategies are effective for assessing this compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a CM5 chip and measure binding kinetics (ka/kd) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to evaluate binding specificity .

Q. How can computational modeling predict its reactivity in aqueous environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS with TIP3P water model to simulate hydrolysis pathways .

- Density Functional Theory (DFT) : Calculate activation energies for BOC deprotection at the B3LYP/6-311++G** level .

Q. How should contradictory data on its biological activity be reconciled?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, buffer composition) across studies. For example, activity may vary in phosphate vs. Tris buffers .

- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., IC50 determination via MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.